“Fmoc-1-aminomethyl-cyclopentane carboxylic acid” is a biochemical used for proteomics research . Its molecular formula is C22H23NO4 and has a molecular weight of 365.43 . It is also known by its IUPAC name, 1-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclopentanecarboxylic acid .
The InChI code for “Fmoc-1-aminomethyl-cyclopentane carboxylic acid” is 1S/C22H23NO4/c24-20(25)22(11-5-6-12-22)14-23-21(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,23,26)(H,24,25) .
“Fmoc-1-aminomethyl-cyclopentane carboxylic acid” is a white powder . It should be stored at temperatures between 0-8°C .
Fmoc-1-aminomethyl-cyclopentane carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 365.43 g/mol. This compound is significant in the field of peptide synthesis and is classified under the category of amino acids and derivatives, particularly those that utilize the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect amine functionalities during the sequential addition of amino acids .
The synthesis of Fmoc-1-aminomethyl-cyclopentane carboxylic acid typically involves several key steps:
The synthetic route may vary depending on the desired purity and yield, with industrial methods employing automated peptide synthesizers to enhance efficiency and minimize side reactions. Reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .
Fmoc-1-aminomethyl-cyclopentane carboxylic acid features a cyclopentane ring structure, which influences its reactivity and properties. The Fmoc group provides steric hindrance that stabilizes the amine during synthesis.
Fmoc-1-aminomethyl-cyclopentane carboxylic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in research and industry.
The mechanism of action for Fmoc-1-aminomethyl-cyclopentane carboxylic acid primarily revolves around its role in peptide synthesis. The Fmoc group protects the amine during solid-phase synthesis, allowing for selective coupling with other amino acids while preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group can be removed under mild basic conditions (e.g., using piperidine), regenerating the free amine necessary for further reactions .
Relevant data indicates that proper handling and storage conditions should be maintained to ensure stability and prevent degradation .
Fmoc-1-aminomethyl-cyclopentane carboxylic acid has several scientific applications:
The introduction of the Fluorenylmethyloxycarbonyl (Fluorenylmethyloxycarbonyl) group to 1-aminomethyl-cyclopentane carboxylic acid serves as a cornerstone for its application in peptide synthesis. This protection strategy leverages the orthogonal stability of Fluorenylmethyloxycarbonyl under acidic conditions, enabling selective deprotection while preserving tert-butyl-based side-chain protecting groups during solid-phase synthesis [2] [7]. The mechanism involves base-induced β-elimination (typically using 20% piperidine in dimethylformamide), generating dibenzofulvene and carbon dioxide as byproducts. Kinetic studies reveal complete deprotection within 5–10 minutes under standard conditions, though steric hindrance from the cyclopentane ring may necessitate extended treatments or optimized reagents (e.g., 1–5% 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide) [7].
The cyclopentane backbone significantly influences protection kinetics. Compared to linear analogs, the ring structure imposes conformational constraints that:
Table 1: Optimization of Fluorenylmethyloxycarbonyl Deprotection for Cyclopentane Derivatives
Condition | Time (min) | Completion (%) | Side Products |
---|---|---|---|
20% Piperidine/dimethylformamide | 5 + 10 | >99 | <0.5% dibenzofulvene adducts |
5% 1,8-diazabicyclo[5.4.0]undec-7-ene/dimethylformamide | 3 | >99 | None detected |
0.1 M hydroxybenzotriazole in piperidine | 15 | 98 | <1% aspartimide |
Stereoselective construction of the 1-aminomethyl-cyclopentane scaffold presents unique challenges due to the potential for racemization at the α-carbon and conformational flexibility of the ring system. Enantioselective routes employ:
The rigid cyclopentane conformation dictates stereochemical outcomes during peptide coupling. Trans-ring fusion (aminomethyl and carboxylate groups in equatorial positions) minimizes 1,3-diaxial interactions, favoring incorporation of L-amino acids without epimerization. Nuclear magnetic resonance studies confirm that substituents at the C1 position adopt pseudo-equatorial orientations, reducing steric clash during coupling [3] [6].
Integration of Fluorenylmethyloxycarbonyl-1-aminomethyl-cyclopentane carboxylic acid into solid-phase peptide synthesis requires optimization of coupling parameters due to steric constraints. Key findings include:
Deprotection kinetics exhibit a biphasic profile: rapid Fluorenylmethyloxycarbonyl removal (t₁/₂ = 1.2 min) followed by slow diffusion of dibenzofulvene from the hydrophobic cyclopentane environment. Aggregation-prone sequences benefit from incorporating 2% 1,8-diazabicyclo[5.4.0]undec-7-ene in deprotection cocktails to prevent incomplete reactions [7].
Table 2: Coupling Efficiency of Fluorenylmethyloxycarbonyl-1-aminomethyl-cyclopentane carboxylic acid with Various Reagents
Activation Method | Coupling Yield (%) | Epimerization (%) | Optimal Solvent |
---|---|---|---|
Amino acid fluorides | 98–99.5 | <0.3 | Dimethylformamide |
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 97–98.5 | 0.5–1.0 | Dimethylformamide/dichloromethane |
Hydroxybenzotriazole/diisopropylcarbodiimide | 85–90 | 1.5–3.0 | Dimethylformamide |
1-Hydroxy-7-azabenzotriazole/diisopropylcarbodiimide | 95–97 | 0.8–1.2 | Dimethylformamide/dichloromethane |
Cyclic precursors confer distinct advantages over linear analogs in constructing conformationally restrained peptides:
Synthetic Efficiency
Biophysical Properties
Table 3: Biophysical Comparison of Cyclopentane-Constrained vs. Linear Peptides
Parameter | Cyclopentane-Constrained | Linear Analog |
---|---|---|
Proteolytic half-life (h) | 8.5 ± 0.7 | 1.8 ± 0.3 |
α-Helicity content (%) | 65–75 | 15–30 |
Dissociation constant (nM) | 28 ± 3 | 420 ± 45 |
Synthetic steps to scaffold | 3–4 | 6–8 |
However, limitations exist: linear precursors offer greater flexibility in late-stage diversification, while cyclopentane constraints may reduce permeability in highly polar sequences [4]. Computational models indicate that optimal positioning of the cyclopentane ring (Cγ vs. Cδ spacing) determines whether cyclic architectures enhance or diminish bioactivity relative to their linear counterparts [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7